molecular formula C13H12BrN3O4 B2857205 3-((1-(5-Bromonicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034523-74-3

3-((1-(5-Bromonicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Cat. No.: B2857205
CAS No.: 2034523-74-3
M. Wt: 354.16
InChI Key: GQCMLITXOQGRJH-UHFFFAOYSA-N
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Description

3-((1-(5-Bromonicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a complex organic compound featuring a unique combination of azetidine, oxazolidine, and bromonicotinoyl moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((1-(5-Bromonicotinoyl)azetidin-3-yl)methyl

Biological Activity

The compound 3-((1-(5-Bromonicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a derivative of oxazolidinone, a class of compounds known for their significant biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The chemical structure of this compound can be represented as follows:

CXHYNZOW\text{C}_{\text{X}}H_{\text{Y}}N_{\text{Z}}O_{\text{W}}

Where:

  • C : Carbon atoms
  • H : Hydrogen atoms
  • N : Nitrogen atoms
  • O : Oxygen atoms

This compound features an oxazolidine ring linked to a bromonicotinoyl group and an azetidine moiety, which may contribute to its biological properties.

Antimicrobial Properties

Oxazolidinones are recognized for their antibacterial activity against Gram-positive bacteria. Research indicates that derivatives of this class, including those similar to this compound, exhibit potent activity against resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) and Enterococcus faecalis.

  • Minimum Inhibitory Concentration (MIC) :
    • Studies have shown that oxazolidinone derivatives can achieve MIC values as low as 0.5 μg/mL against resistant strains, indicating strong antibacterial potential .
  • Mechanism of Action :
    • The mechanism involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of functional ribosomes .

Other Biological Activities

Beyond antibacterial effects, oxazolidinones have been linked to various biological activities:

  • Enzyme Inhibition :
    • They can act as selective monoamine oxidase inhibitors (MAOIs), which may provide therapeutic avenues in treating depression and anxiety disorders .
  • Antifungal and Antiviral Activities :
    • Some derivatives have shown promise against fungal pathogens and certain viruses, expanding their potential applications in infectious disease management .

Synthesis

The synthesis of this compound typically involves multi-step processes incorporating key reagents that facilitate the formation of the oxazolidine ring and the attachment of the bromonicotinoyl group.

Synthetic Route Overview

  • Formation of Azetidine Derivative :
    • Initial reactions involve creating the azetidine framework through cyclization reactions using appropriate amines and carbonyl compounds.
  • Oxazolidine Ring Closure :
    • Subsequent steps involve cyclization to form the oxazolidine core, often utilizing activating agents or catalysts to promote ring formation.

Case Studies

Several studies have investigated the biological activity of oxazolidinone derivatives similar to this compound:

  • Study on Antibacterial Efficacy :
    • A comparative study demonstrated that certain oxazolidinone derivatives exhibited enhanced efficacy against MRSA strains compared to traditional antibiotics like linezolid .
  • Pharmacokinetic Profiles :
    • Research involving animal models has shown favorable pharmacokinetic profiles for these compounds, suggesting good absorption and metabolic stability .

Properties

IUPAC Name

3-[[1-(5-bromopyridine-3-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O4/c14-10-1-9(2-15-3-10)12(19)16-4-8(5-16)6-17-11(18)7-21-13(17)20/h1-3,8H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCMLITXOQGRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CN=C2)Br)CN3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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